

A Comparative Analysis of 4,5-Diethyloctane and its Linear Isomer n-Dodecane

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Compound of Interest

Compound Name: 4,5-Diethyloctane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of the branched-chain alkane, **4,5-diethyloctane**, and its linear isomer, n-dodecane. Both isomers share the same molecular formula, $C_{12}H_{26}$, and molecular weight, yet their structural differences lead to distinct physical characteristics and applications. This analysis is supported by experimental data and outlines the methodologies for key property measurements.

Physicochemical Properties: A Tabulated Comparison

The structural isomerism between **4,5-diethyloctane** and n-dodecane gives rise to notable differences in their physical properties. While n-dodecane is a straight-chain alkane, **4,5-diethyloctane** has ethyl branches at the 4th and 5th positions of its octane backbone. These structural variations influence the intermolecular forces, leading to different boiling points, melting points, and densities.

Linear alkanes, like n-dodecane, have larger surface areas, allowing for more significant London dispersion forces between molecules, which generally results in higher boiling points compared to their branched isomers.[1] Conversely, the more compact and symmetrical structure of branched alkanes can sometimes lead to more efficient packing in the solid state, affecting their melting points.[2] Branched alkanes are also generally more thermodynamically stable than their linear counterparts.[3]

Property	4,5-Diethyloctane	n-Dodecane
Molecular Formula	C ₁₂ H ₂₆ [4] [5]	C ₁₂ H ₂₆ [6] [7]
Molecular Weight	170.33 g/mol [8] [9]	170.34 g/mol [7]
Boiling Point	197 °C [10]	216.2 °C [6] [7]
Melting Point	-50.8 °C (estimate) [10]	-9.6 °C [6] [7]
Density	0.7676 g/cm ³ [10]	0.7498 g/cm ³ [7]
CAS Number	1636-41-5 [5] [8]	112-40-3 [6] [11]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties presented in this guide.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[12\]](#) The capillary method is a common technique for determining the boiling point of small quantities of liquid.[\[13\]](#)

- **Sample Preparation:** A small amount of the liquid sample is placed in a fusion tube.[\[12\]](#) A capillary tube, sealed at one end, is then inverted and placed into the fusion tube containing the sample.[\[14\]](#)
- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube, which allows for uniform heating.[\[14\]](#)[\[15\]](#)
- **Heating and Observation:** The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[14\]](#)
- **Boiling Point Determination:** The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[13\]](#)[\[14\]](#)

- **Pressure Correction:** It is important to record the barometric pressure as the boiling point is dependent on the external pressure.[\[12\]](#)

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow range.[\[15\]](#)

- **Sample Preparation:** A small amount of the solid sample is finely powdered and packed into a capillary tube.[\[16\]](#)[\[17\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[\[15\]](#)[\[17\]](#)
- **Heating and Observation:** The sample is heated at a controlled rate.[\[17\]](#) The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[\[15\]](#)
- **Purity Assessment:** A sharp melting point (a narrow melting range) is indicative of a pure compound, while impurities tend to lower and broaden the melting range.[\[18\]](#)

Density Measurement (Digital Density Meter)

Density is the mass per unit volume of a substance. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter.[\[19\]](#)

- **Apparatus:** A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.[\[19\]](#)[\[20\]](#)
- **Calibration:** The instrument is calibrated using certified reference standards of known density.[\[20\]](#)
- **Sample Injection:** The liquid sample is injected into the oscillating U-tube, ensuring no air bubbles are present.[\[19\]](#)
- **Measurement:** The instrument measures the oscillation period of the filled tube, which is then converted to a density value. The measurement is temperature-controlled.[\[19\]](#)[\[20\]](#)

Viscosity Measurement (Capillary Viscometer)

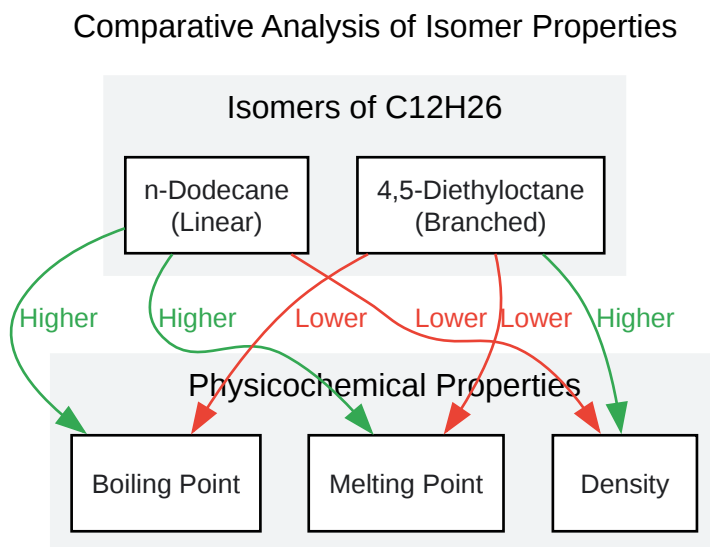
Viscosity is a measure of a fluid's resistance to flow. A common method for determining kinematic viscosity is through the use of a capillary viscometer, such as an Ostwald viscometer.

[21]

- **Apparatus Setup:** The viscometer is cleaned, dried, and mounted vertically in a constant temperature bath.
- **Sample Loading:** A specific volume of the liquid is introduced into the larger bulb of the viscometer.[21]
- **Flow Time Measurement:** The liquid is drawn up into the other arm of the viscometer above the upper timing mark. The time it takes for the liquid to flow between the upper and lower timing marks under gravity is measured with a stopwatch.[21]
- **Calculation:** The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Visualized Comparisons

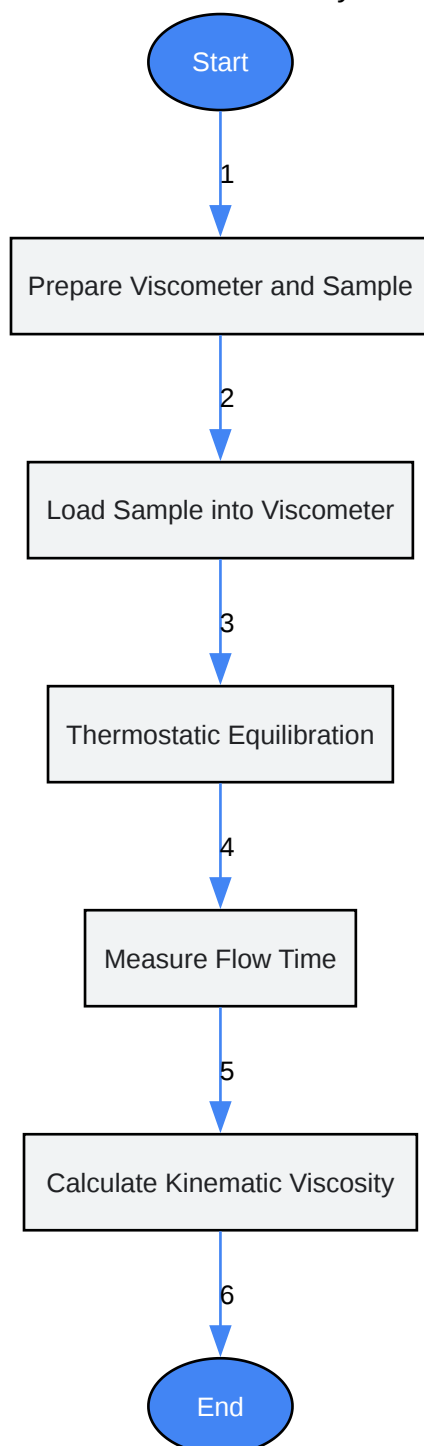
The following diagrams illustrate the relationship between the molecular structures and physical properties of **4,5-diethyloctane** and n-dodecane, as well as a general workflow for an experimental procedure.



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Caption: Comparison of physical properties between n-dodecane and **4,5-diethyloctane**.

Experimental Workflow: Viscosity Measurement



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Caption: A generalized workflow for determining kinematic viscosity using a capillary viscometer.

Applications and Safety Considerations

n-Dodecane: Due to its properties, n-dodecane has a wide range of industrial applications. It is used as a solvent, a distillation chaser, and a component in the manufacturing of detergents and plasticizers.[7][22] In the field of research, it serves as a surrogate for jet and diesel fuels in combustion studies.[6] It is also used as a reference material in analytical chemistry.[6] While generally considered to have low toxicity, n-dodecane is a combustible liquid and can be fatal if swallowed and enters the airways.[11][23] Repeated exposure may cause skin dryness or cracking.[11]

4,5-Diethyloctane: Information on the specific applications of **4,5-diethyloctane** is less prevalent. It is primarily used as an organic solvent in chemical laboratories for dissolution and extraction processes.[4] It is considered a flammable liquid and appropriate safety precautions should be taken to avoid fire or explosion.[4]

In summary, the seemingly subtle difference in molecular structure between **4,5-diethyloctane** and n-dodecane leads to significant and predictable variations in their physical properties. This understanding is crucial for selecting the appropriate isomer for a specific application, whether in industrial processes, drug development, or fundamental research.

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